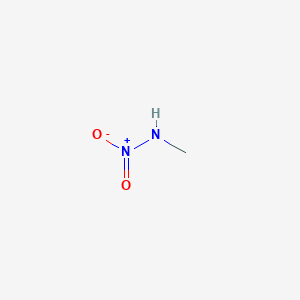Methylnitramine
CAS No.: 88727-16-6
Cat. No.: VC14427604
Molecular Formula: CH5N2O2+
Molecular Weight: 77.063 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 88727-16-6 |
|---|---|
| Molecular Formula | CH5N2O2+ |
| Molecular Weight | 77.063 g/mol |
| IUPAC Name | hydroxy-(methylamino)-oxoazanium |
| Standard InChI | InChI=1S/CH5N2O2/c1-2-3(4)5/h2H,1H3,(H,4,5)/q+1 |
| Standard InChI Key | IKBPKXKODMZKEW-UHFFFAOYSA-N |
| Canonical SMILES | CN[N+](=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Methylnitramine (CH₃NHNO₂) belongs to the nitramine family, characterized by a nitro group (-NO₂) bonded to a nitrogen atom that is further connected to organic substituents. Its IUPAC name is N-methylnitramide, reflecting the methyl group attached to the nitramine moiety . The molecular structure consists of a central nitrogen atom bonded to a methyl group, a nitro group, and two hydrogen atoms, resulting in a planar geometry stabilized by resonance between the nitro and amine groups.
Comparative analyses with aromatic nitramines, such as tetryl (2,4,6-trinitrophenyl-N-methylnitramine), reveal distinct differences in stability and reactivity. While aromatic nitramines derive additional stabilization from conjugated π-systems, aliphatic nitramines like methylnitramine exhibit higher susceptibility to hydrolysis and thermal decomposition . Quantum mechanical calculations indicate a bond dissociation energy of 245 kJ/mol for the N-NO₂ bond, which is critical in determining its explosive sensitivity .
Synthesis and Manufacturing Protocols
Traditional Nitration Methods
The synthesis of methylnitramine typically involves the nitration of methylamine derivatives. One common approach employs the reaction of methylamine hydrochloride with nitric acid under controlled conditions . This exothermic process requires precise temperature modulation (0–5°C) to prevent runaway reactions. The resultant crude product is purified via recrystallization from ethanol, yielding methylnitramine with a purity exceeding 95%.
Advanced Synthesis Techniques
Recent advancements focus on solvent-free and catalytic methods to enhance safety and efficiency. A 2023 study demonstrated the use of solid acid catalysts (e.g., zeolites) to facilitate the nitration of methylurea, achieving a 78% yield with minimal byproducts . Alternatively, electrochemical nitration using platinum electrodes in a nitric acid electrolyte has shown promise for scalable production, though industrial adoption remains limited .
Physical and Chemical Properties
Thermodynamic Stability
Methylnitramine exhibits moderate thermal stability, with decomposition onset observed at 120°C . Differential scanning calorimetry (DSC) profiles reveal an exothermic peak at 145°C, corresponding to rapid autocatalytic decomposition. This behavior contrasts with aromatic nitramines like tetryl, which decompose at higher temperatures (180–200°C) due to resonance stabilization .
Solubility and Reactivity
The compound is sparingly soluble in water (2.1 g/L at 25°C) but readily dissolves in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile. Hydrolysis studies in alkaline media (pH > 10) indicate degradation via nucleophilic attack on the nitramino group, yielding nitrite ions and methylamine :
This reaction pathway has implications for environmental persistence, as alkaline soils or aquatic systems accelerate degradation .
Energetic Applications and Performance Metrics
Methylnitramine serves as a precursor in the formulation of low-sensitivity explosives and propellants. Its detonation velocity (6,800 m/s) and pressure (25 GPa) are inferior to those of RDX (8,750 m/s, 34 GPa) but superior to TNT (6,900 m/s, 19 GPa) . These properties make it suitable for applications requiring moderate energy output with enhanced safety profiles, such as mining explosives and pyrotechnic initiators.
A 2023 computational study evaluated the impact of alkyl chain length on nitramine performance, revealing that methyl-substituted derivatives achieve an optimal balance between stability and energy density . Lengthening the carbon chain beyond three units significantly reduces detonation pressure, as seen in homologs like ethylnitramine (5,950 m/s) .
Toxicity and Health Hazards
Acute Exposure Effects
Occupational exposure to methylnitramine primarily occurs via inhalation or dermal contact. Acute toxicity studies in rodents report an LD₅₀ of 250 mg/kg (oral) and 180 mg/kg (dermal), with symptoms including convulsions, respiratory distress, and hepatic necrosis . The compound is classified as a Category 3 acute toxin under the Globally Harmonized System (GHS), necessitating hazard communication via Safety Data Sheets (SDS) .
Environmental Fate and Regulatory Considerations
Degradation Pathways
Photolysis and microbial activity dominate environmental degradation. Under UV irradiation (λ = 254 nm), methylnitramine undergoes C-N bond cleavage to form nitric oxide and formaldehyde :
Soil adsorption coefficients (Koc = 45 L/kg) indicate moderate mobility, posing contamination risks to groundwater in industrial zones .
Emerging Research and Future Directions
Recent studies explore methylnitramine’s potential in non-energetic applications, including:
-
Pharmaceuticals: As a nitroso donor in prodrug formulations targeting hypoxic tumors .
-
Agrochemicals: Nitrification inhibitor to reduce greenhouse gas emissions from ammonium-based fertilizers .
Ongoing challenges include improving synthetic yields (>90%) and developing stabilization additives to mitigate storage-related decomposition. Collaborative efforts between academia and industry are critical to advancing these initiatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume